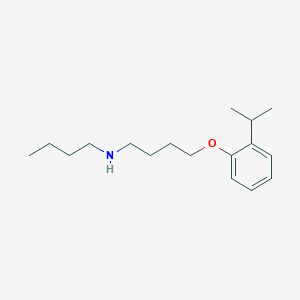

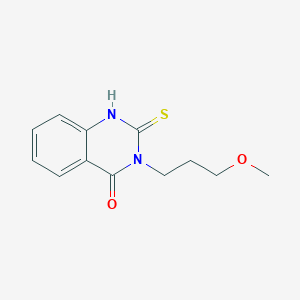

![molecular formula C11H12N4OS2 B1299545 2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide CAS No. 436094-55-2](/img/structure/B1299545.png)

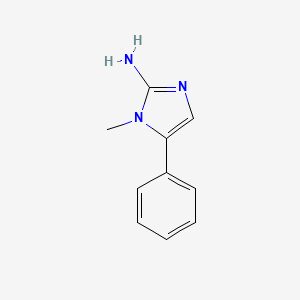

2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide (APSMA) is a chemical compound with a wide range of applications in scientific research. It has been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of those drugs. APSMA is a versatile compound that is widely used in laboratory experiments due to its advantageous properties.

科学的研究の応用

Electrochemical Study of 2-amino-5-mercapto-1,3,4-thiadiazole

Scientific Field

This study falls under the field of Electrochemistry .

Application Summary

The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was investigated in the absence and presence of electrochemically generated p-benzoquinone (p-BQ, the oxidized form of hydroquinone), as an electrophile .

Method of Application

The study was conducted via cyclic voltammetry (CV) at a glassy carbon electrode (GCE) and in an acetic acid buffer (0.2 M)/ethanol solution mixture .

Results or Outcomes

The study resulted in the electrosynthesis of new 1,3,4-thiadiazole derivatives by constant current electrolysis (CCE). This method facilitated the formation of S-S and S-C bonds .

Thermolysis of 2-mercapto-5-methyl-1,3,4-thiadiazole

Scientific Field

This research is in the field of Thermolysis .

Application Summary

A series of high-vacuum thermolysis experiments with 2,5-dimercapto-1,3,4-thiadiazole and 2-mercapto-5-methyl-1,3,4-thiadiazole were performed .

Method of Application

The thermolysis experiments were performed between ambient temperature and 800 °C. The thermolysis products were trapped by matrix-isolation techniques and characterized by IR spectroscopy .

Results or Outcomes

Thermolysis of 2,5-dimercapto-1,3,4-thiadiazole gave HNCS, CS2, and HCN, whereas 2-mercapto-5-methyl-1,3,4-thiadiazole showed a more complex fragmentation pattern forming HNCS, CH3NCS, HCN, and CS2 .

Fluorescent Colorimetric Schiff Base Chemosensor

Scientific Field

This research falls under the field of Chemical Sensing .

Application Summary

A phenyl thiadiazole-based Schiff base receptor was presented for the first time for turn-on fluorescent, colorimetric detection of Al3+ ions .

Method of Application

The chemosensor displayed very quick responses, excellent selectivity and sensitivity towards Al3+ ions in a methanol–Tris–HCl buffer medium (10 mM, pH 7.2, and 1:1 v/v) .

Results or Outcomes

The chemosensor displayed colorimetric and fluorometric detection limit values of 1.43 × 10 −7 M and 1.15 × 10 −7 M, respectively . The binding stoichiometry was obtained as 2:1 from the Job plot analysis and ESI-MS spectra with the association constant value of 1.76 × 10 2 M −1/2 .

Electrosynthesis of New 1,3,4-Thiadiazole Derivatives

Scientific Field

This study is in the field of Electrochemistry .

Application Summary

The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole was investigated in the absence and presence of electrochemically generated p-benzoquinone .

Method of Application

The study was conducted via cyclic voltammetry at a glassy carbon electrode and in an acetic acid buffer (0.2 M)/ethanol solution mixture .

Results or Outcomes

Electrosynthesis of new 1,3,4-thiadiazole derivatives was conducted by constant current electrolysis as a facile and cost-effective method for the formation of S-S and S-C bonds .

特性

IUPAC Name |

2-(2-aminophenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS2/c1-7-14-15-11(18-7)13-10(16)6-17-9-5-3-2-4-8(9)12/h2-5H,6,12H2,1H3,(H,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAVLRSPGGAWTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360711 |

Source

|

| Record name | 2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641387 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide | |

CAS RN |

436094-55-2 |

Source

|

| Record name | 2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

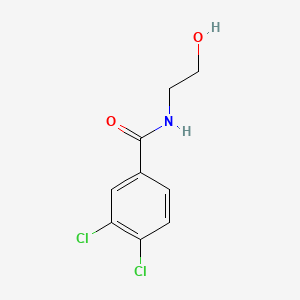

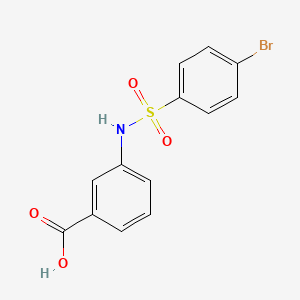

![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)

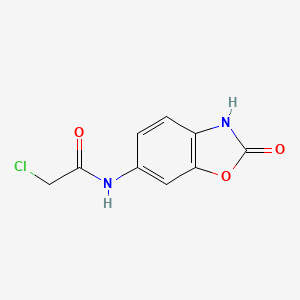

![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)

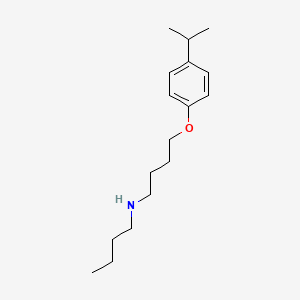

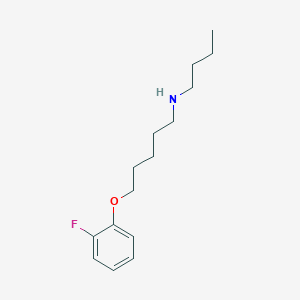

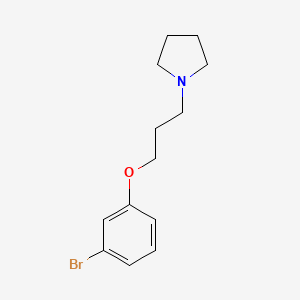

![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)

![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)

![1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299506.png)